molecular formula C19H15NO3S2 B2729580 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 928339-97-3

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2729580
CAS RN: 928339-97-3
M. Wt: 369.45
InChI Key: VGIFXQDHKSESDU-VBKFSLOCSA-N
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Description

“(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C12H9NO3S2 and a molecular weight of 279.33 . It’s a derivative of rhodanine-3-acetic acid .


Synthesis Analysis

The compound can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of the appropriate aldehyde (such as 4-pyrrolidinobenzaldehyde, 4-(1H-pyrrol-1-yl)benzaldehyde, or 4-(1H-imidazol-1-yl)benzaldehyde) with rhodanine-3-acetic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.33 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Trypanocidal and Anticancer Activity

Research has shown that derivatives of this compound exhibit significant trypanocidal activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense. Certain derivatives inhibited growth of these parasites at sub-micromolar concentrations and showed high selectivity indices, indicating potential as effective trypanocidal agents. Additionally, one particular derivative demonstrated inhibition against all 59 human tumor cell lines tested, suggesting promising anticancer applications (Holota et al., 2019).

Anti-inflammatory Activity

A study dedicated to designing new non-steroidal anti-inflammatory drugs (NSAIDs) explored the use of the 4-thiazolidinone core, a key component of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid. The synthesized compounds demonstrated significant anti-inflammatory activity, with some showing equivalent activity to classic NSAIDs like Diclofenac and lower toxicity levels, indicating their potential as new NSAIDs (Golota et al., 2015).

Structural and Computational Studies

A derivative of the compound, namely (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, was characterized using X-ray single crystal diffraction, NMR spectra, and theoretical investigations. The research provided valuable insights into the compound's molecular structure and interactions, which can be crucial for understanding its reactivity and potential applications in various scientific fields (Khelloul et al., 2016).

Anticonvulsant Activity

Some derivatives of this compound were found to possess notable anticonvulsant activity. These compounds were synthesized and screened in vivo, with certain derivatives showing potency comparable to reference drugs used for seizure control. This highlights the compound's potential in developing new treatments for epilepsy and related disorders (Agarwal et al., 2006).

Future Directions

While specific future directions are not mentioned, the compound and its derivatives have been tested for various biological properties, including as fluorescent probes for bioimaging and aldose reductase inhibitors. They also have antibacterial, antifungal, and anticancer activity . This suggests potential future research directions in these areas.

properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-17-16(12-14-9-5-2-6-10-14)25-19(24)20(17)15(18(22)23)11-13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,22,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIFXQDHKSESDU-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

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